Dimethyl 2-(2,4-dichlorophenyl)malonate
CAS No.: 138485-31-1
Cat. No.: VC13958696
Molecular Formula: C11H10Cl2O4
Molecular Weight: 277.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 138485-31-1 |
|---|---|
| Molecular Formula | C11H10Cl2O4 |
| Molecular Weight | 277.10 g/mol |
| IUPAC Name | dimethyl 2-(2,4-dichlorophenyl)propanedioate |
| Standard InChI | InChI=1S/C11H10Cl2O4/c1-16-10(14)9(11(15)17-2)7-4-3-6(12)5-8(7)13/h3-5,9H,1-2H3 |
| Standard InChI Key | QPCNTCZCPLFDQX-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C(C1=C(C=C(C=C1)Cl)Cl)C(=O)OC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Structural Features
Dimethyl 2-(2,4-dichlorophenyl)malonate has the molecular formula C₁₂H₁₂Cl₂O₄, corresponding to a molecular weight of 291.13 g/mol. Its structure consists of a malonate core (O=C-(C)-C(=O)-O) with two methyl ester groups and a 2,4-dichlorophenyl substituent at the central carbon (Figure 1). The chlorine atoms at the 2- and 4-positions of the phenyl ring create an electron-withdrawing effect, influencing the compound’s reactivity and stability.
Structural formula:
Spectroscopic Data
While direct spectroscopic data for dimethyl 2-(2,4-dichlorophenyl)malonate is limited, analogs such as dimethyl 2-(3,4-dichlorophenyl)malonate exhibit characteristic peaks in ¹H NMR (δ 3.8 ppm for methyl esters, δ 4.8 ppm for the central proton) and IR (C=O stretch at 1752 cm⁻¹, C-Cl at 750 cm⁻¹). Mass spectrometry of related compounds shows molecular ion peaks at m/z 167 (M⁺+1) .
Synthesis and Manufacturing
Chlorination of Malonate Esters
The synthesis of chlorinated malonates typically involves the reaction of dimethyl malonate with chlorinating agents. For example, dimethyl 2-chloromalonate is produced via chlorination with sulfuryl chloride (SO₂Cl₂) under controlled conditions :
Key parameters:
Pilot-Scale Production
Industrial synthesis requires scalable methods. A pilot plant procedure for dimethyl 2-chloromalonate (Table 1) offers insights into potential large-scale production :
Table 1: Pilot-Scale Synthesis of Dimethyl 2-Chloromalonate
| Parameter | Value |
|---|---|
| Reactor size | 50 L |
| Starting material | Dimethyl malonate (20 kg) |
| Chlorinating agent | Sulfuryl chloride (24.5 kg) |
| Reaction time | 4–5 hours at 40–45°C |
| Yield | 24.71 kg (98%) |
| Purity | 90.3% (GC) |
Physicochemical Properties
Solubility and Stability
Dimethyl 2-(2,4-dichlorophenyl)malonate is soluble in polar aprotic solvents (e.g., dichloromethane, THF) but insoluble in water. The electron-withdrawing chlorine atoms enhance stability against hydrolysis compared to non-chlorinated analogs.
Thermal Behavior
Differential scanning calorimetry (DSC) of similar compounds reveals melting points between 50–60°C and decomposition above 200°C .
Reactivity and Synthetic Applications
Nucleophilic Substitution
The central carbon’s acidity (pKa ≈ 9–11) facilitates deprotonation, enabling alkylation or arylation reactions:
This reactivity is exploited in synthesizing α-substituted malonates for drug precursors.
Cyclocondensation Reactions
The compound participates in cycloadditions to form heterocycles. For example, reaction with hydrazines yields pyrazolidinones, bioactive motifs in agrochemicals .
Industrial and Research Applications
Agrochemical Intermediates
Dimethyl 2-(2,4-dichlorophenyl)malonate is a precursor to herbicides such as 2-[(2,4-dichlorophenyl)methyl]-4,4-dimethyl-isoxazolidin-3-one, a potent weed inhibitor .
Table 2: Key Agrochemical Derivatives
| Derivative | Application | Patent Reference |
|---|---|---|
| Isoxazolidinone | Pre-emergent herbicide | AU2018314741A1 |
| Triazolylmethylene ester | Fungicide intermediate | 866135-82-2 |
Pharmaceutical Development
Malonate derivatives are building blocks for non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors.
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